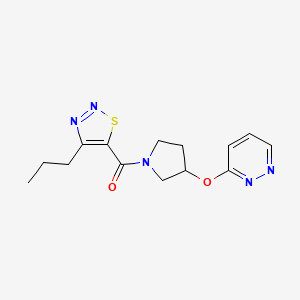

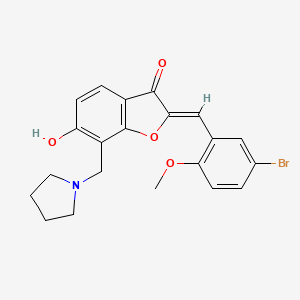

![molecular formula C19H23N5O B2843301 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902321-67-9](/img/structure/B2843301.png)

3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a type of organic compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their biological and chemotherapeutic importance .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane . This process yields 1-(phenyl)-1-H-pyrazole with an 88% yield .Molecular Structure Analysis

The average bond lengths and bond angles of pyrazolo[1,5-a]pyrimidine, piperazinyl, and phenyl ring are within normal ranges . This suggests that the compound has a stable molecular structure.Scientific Research Applications

Regioselective Synthesis and Anti-inflammatory and Anti-cancer Activities

A study by Kaping et al. (2016) describes an environmentally benign, simple, efficient, and convenient route for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. This process involves ultrasound irradiation assisted by KHSO4 in an aqueous medium. The synthesized compounds were screened for their anti-inflammatory and anti-cancer activities, showing promising results. The advantages of this protocol include high yields, operational simplicity, short reaction times, and the absence of harsh reaction conditions (Kaping, S., Kalita, U., Sunn, M., Singha, L. I., & Vishwakarma, J. N., 2016).

Fluorescent Probes for Biological and Environmental Detection

Castillo et al. (2018) report on the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as strategic intermediates for preparing novel functional fluorophores. These compounds exhibited significant fluorescence properties, including large Stokes shifts in various solvents. Specifically, derivatives substituted with p-methoxyphenyl showed strong fluorescence intensity, making them suitable as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, J. C., Tigreros, A., & Portilla, J., 2018).

Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these compounds in developing anticancer agents (Hassan, A. S., Hafez, T., & Osman, S. A., 2014).

Antiproliferative Activity of Pyrazolo[3,4-c]pyridines

Gavriil et al. (2017) designed, synthesized, and studied the antiproliferative activity of new 3,7-disubstituted pyrazolo[3,4-c]pyridines. The majority of the 3-(3-fluorophenyl) derivatives exhibited interesting antiproliferative activity, presenting a reasonable structure-activity relationship (SAR). This study demonstrates the potential of pyrazolopyridines as anticancer agents, particularly highlighting the efficacy of specific derivatives in blocking cancer cell growth (Gavriil, E., Lougiakis, N., Pouli, N., Marakos, P., Skaltsounis, A., Nam, S., Jove, R., Horne, D., Gioti, K., Pratsinis, H., Kletsas, D., & Tenta, R., 2017).

Safety and Hazards

properties

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-14-12-18(23-10-8-22(2)9-11-23)24-19(21-14)16(13-20-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTXAMWNOFBVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

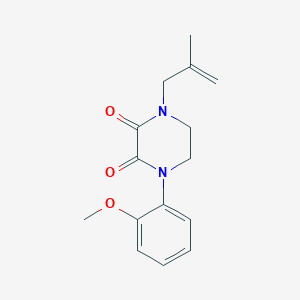

![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)

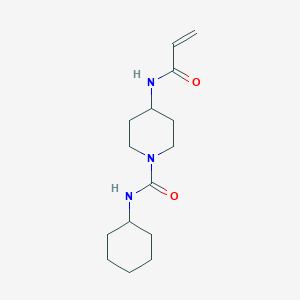

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)

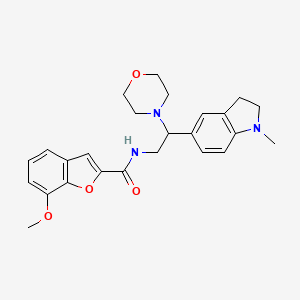

![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2843223.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)